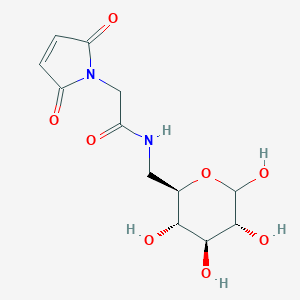

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose

Übersicht

Beschreibung

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is a synthetic compound that combines a maleoyl group with a glycyl residue and a glucopyranose sugar. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The maleoyl group is known for its reactivity, particularly in forming covalent bonds with thiol groups, making this compound useful in peptide conjugation and modification.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose typically involves the coupling of N-maleoylglycine with 6-amino-6-deoxyglucopyranose. The reaction is carried out under mild conditions to preserve the integrity of the glucopyranose moiety. The maleoyl group is introduced via a reaction with maleic anhydride, followed by coupling with the amino sugar. This process often requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include the sequential addition of protected amino acids and sugars, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and identity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose undergoes several types of chemical reactions, including:

Michael Addition: The maleoyl group can participate in Michael addition reactions with nucleophiles such as thiols.

Substitution Reactions: The amino group on the glucopyranose can undergo substitution reactions with various electrophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines

Common Reagents and Conditions

Michael Addition: Typically involves thiol-containing reagents under mild basic conditions.

Substitution Reactions: Can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Requires either acidic (HCl) or basic (NaOH) conditions

Major Products Formed

Michael Addition: Thiol adducts.

Substitution Reactions: Substituted amino sugars.

Hydrolysis: Carboxylic acids and amines

Wissenschaftliche Forschungsanwendungen

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent for peptide modification.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of biomaterials and as a cross-linking agent in polymer chemistry

Wirkmechanismus

The mechanism of action of N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose involves its ability to form covalent bonds with thiol groups on proteins and peptides. This reactivity is primarily due to the maleoyl group, which undergoes Michael addition with thiols. This property makes the compound useful for labeling and modifying proteins, thereby affecting their function and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Maleoyl alanine

- N-Maleoyl valine

- N-Maleoyl isoleucine

Uniqueness

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is unique due to the presence of the glucopyranose moiety, which imparts additional functionality and specificity. This sugar component allows for interactions with carbohydrate-binding proteins and enhances the compound’s solubility and biocompatibility .

Biologische Aktivität

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is a derivative of 6-amino-6-deoxy-D-glucose, which has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by the incorporation of a maleoylglycyl moiety, which may enhance its biological interactions and therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₃N₃O₅

- Molecular Weight : 215.21 g/mol

- CAS Number : 576-47-6

The structural modification with the maleoylglycyl group is hypothesized to influence the compound's solubility and interaction with biological targets.

Inhibition of Glycolysis

Research indicates that derivatives of 6-amino-6-deoxy-D-glucose can inhibit glycolytic pathways, which is particularly relevant in cancer biology. The inhibition occurs through competitive binding to hexokinase, an enzyme crucial for glucose metabolism. Studies have shown that this compound may act as a potent inhibitor of glucose transport in various cell types, including adipocytes and cancer cells .

Modulation of Hexose Transport

The compound has been shown to affect hexose transport mechanisms. In particular, N-maleoylglycyl derivatives have been identified as effective inhibitors of 3-O-methylglucose uptake in rat adipocytes, indicating their potential role in regulating glucose homeostasis and insulin sensitivity .

Anticancer Potential

The anticancer properties of this compound have been explored in vitro. The compound exhibits cytotoxic effects on various cancer cell lines by disrupting metabolic pathways essential for tumor growth. For instance, studies suggest that it may enhance the efficacy of existing chemotherapeutics by targeting metabolic vulnerabilities in cancer cells .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : Evaluate the cytotoxic effects of this compound on glioblastoma cells.

- Findings : The compound demonstrated significant inhibition of cell proliferation with an IC50 value lower than that observed with standard chemotherapeutic agents.

- Insulin Sensitivity Assessment :

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O8/c15-6(4-14-7(16)1-2-8(14)17)13-3-5-9(18)10(19)11(20)12(21)22-5/h1-2,5,9-12,18-21H,3-4H2,(H,13,15)/t5-,9-,10+,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYADGCQBRXWWAN-MRAPNPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)NCC2C(C(C(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C1=O)CC(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922669 | |

| Record name | 6-Deoxy-6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxyethylidene]amino}hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118377-57-4 | |

| Record name | N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxyethylidene]amino}hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.